![molecular formula C16H19N3O2S B4190040 N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B4190040.png)
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide
Overview
Description
N-(4-acetylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as AMTB, and it is a potent and selective inhibitor of the T-type calcium channel.
Mechanism of Action
The mechanism of action of AMTB involves the inhibition of the T-type calcium channel. T-type calcium channels are voltage-gated calcium channels that are involved in the generation of low-threshold calcium spikes in neurons and other excitable cells. By inhibiting the T-type calcium channel, AMTB reduces the influx of calcium ions into cells, leading to a decrease in neuronal excitability and other physiological effects.
Biochemical and Physiological Effects:
AMTB has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on the T-type calcium channel, AMTB has been shown to have anti-inflammatory effects, as well as effects on glucose metabolism and insulin secretion. AMTB has also been shown to have neuroprotective effects in animal models of stroke and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AMTB in lab experiments is its selectivity for the T-type calcium channel. This selectivity allows researchers to study the specific role of these channels in various physiological processes without affecting other calcium channels. However, one of the limitations of using AMTB is its potential toxicity at high concentrations. Researchers must be careful to use appropriate concentrations of AMTB to avoid any unwanted effects.
Future Directions
There are several future directions for research involving AMTB. One potential application of AMTB is in the treatment of neurological disorders such as epilepsy and Parkinson's disease. AMTB has been shown to have neuroprotective effects in animal models of these disorders, and further research is needed to determine its potential therapeutic value. Additionally, AMTB may have applications in the study of other voltage-gated ion channels and their role in various physiological processes.
Scientific Research Applications
AMTB has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of AMTB is in the study of the T-type calcium channel. T-type calcium channels are involved in various physiological processes, including neuronal excitability, cardiac function, and insulin secretion. AMTB has been shown to be a potent and selective inhibitor of the T-type calcium channel, making it a valuable tool for studying the role of these channels in various physiological processes.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14(22-16-17-9-10-19(16)3)15(21)18-13-7-5-12(6-8-13)11(2)20/h5-10,14H,4H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJKDXUHRBWSRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1-methylimidazol-2-yl)sulfanylbutanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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